Cas no 58922-29-5 (2,4-dihydroxy-3-methoxybenzaldehyde)

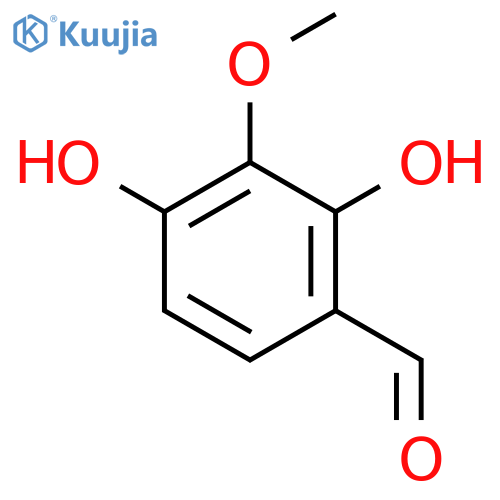

58922-29-5 structure

商品名:2,4-dihydroxy-3-methoxybenzaldehyde

2,4-dihydroxy-3-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzaldehyde, 2,4-dihydroxy-3-methoxy-

- 2,4-dihydroxy-3-methoxybenzaldehyde

- EN300-3039059

- MFCD19301266

- DB-127430

- CS-0059753

- 2,4-dihydroxy-3-methoxy-benzaldehyde

- AKOS022505047

- CS-15868

- Z1251357394

- 58922-29-5

- Vanillinalkohol

- W17931

- SCHEMBL1005010

-

- MDL: MFCD19301266

- インチ: InChI=1S/C8H8O4/c1-12-8-6(10)3-2-5(4-9)7(8)11/h2-4,10-11H,1H3

- InChIKey: HOFPWODHZJNTBF-UHFFFAOYSA-N

- ほほえんだ: C(C=1C(=C(C(=CC1)O)OC)O)=O

計算された属性

- せいみつぶんしりょう: 168.04224

- どういたいしつりょう: 168.04225873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- PSA: 66.76

2,4-dihydroxy-3-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D521351-1g |

2,4-DIHYDROXY-3-METHOXYBENZALDEHYDE |

58922-29-5 | 95% | 1g |

$430 | 2024-07-28 | |

| eNovation Chemicals LLC | D521351-5g |

2,4-DIHYDROXY-3-METHOXYBENZALDEHYDE |

58922-29-5 | 95% | 5g |

$1250 | 2024-07-28 | |

| Enamine | EN300-3039059-0.25g |

2,4-dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 95.0% | 0.25g |

$546.0 | 2025-03-19 | |

| eNovation Chemicals LLC | D545471-5g |

2,4-dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 97% | 5g |

$1400 | 2024-05-24 | |

| Alichem | A019143722-1g |

2,4-Dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 97% | 1g |

$717.80 | 2023-09-01 | |

| eNovation Chemicals LLC | D521351-10g |

2,4-DIHYDROXY-3-METHOXYBENZALDEHYDE |

58922-29-5 | 95% | 10g |

$2190 | 2024-07-28 | |

| Enamine | EN300-3039059-1.0g |

2,4-dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 95.0% | 1.0g |

$1100.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130393-100mg |

2,4-Dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 97% | 100mg |

¥120.00 | 2024-05-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130393-1g |

2,4-Dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 97% | 1g |

¥977.00 | 2024-05-07 | |

| Aaron | AR019FRS-1g |

2,4-Dihydroxy-3-methoxybenzaldehyde |

58922-29-5 | 98% | 1g |

$2537.00 | 2025-02-28 |

2,4-dihydroxy-3-methoxybenzaldehyde 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

58922-29-5 (2,4-dihydroxy-3-methoxybenzaldehyde) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58922-29-5)2,4-dihydroxy-3-methoxybenzaldehyde

清らかである:99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g

価格 ($):169/262/355/495